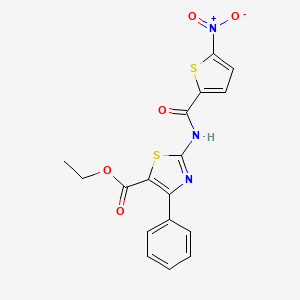

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a complex organic compound belonging to the class of thiourea derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting with the nitration of thiophene to produce 5-nitrothiophene. This intermediate is then reacted with phenylthiazole under specific conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds related to ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate. Notably, nitrothiophene carboxamide derivatives have been engineered to exhibit potent antibacterial properties. These compounds are designed to overcome efflux mechanisms in bacteria, making them effective against various strains, including E. coli and Klebsiella spp. .

A study demonstrated that these derivatives function as prodrugs activated by specific nitroreductases within bacterial cells, leading to their bactericidal action in vitro and efficacy in animal models . The structural optimization of these compounds has shown promise in enhancing their activity against resistant bacterial strains.

Antitubercular Activity

The potential of this compound as an antitubercular agent has also been investigated. Compounds with similar structures have been reported as effective against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) . The synthesis of benzothiazole derivatives, including those related to this compound, has been associated with improved antitubercular activity .

Drug Development and Synthesis

The compound serves as a key intermediate in the synthesis of various pharmacologically active agents. For instance, the synthesis processes involving this compound have been explored for developing new antitubercular drugs . The methodologies employed often aim to enhance yield and reduce costs associated with the production of these compounds.

Case Study: Nitrothiophene Carboxamide Derivatives

A series of nitrothiophene carboxamide derivatives were evaluated for their antibacterial activity against multiple pathogens. The study utilized phenotypic screening methods to assess efficacy and resistance mechanisms, leading to the identification of compounds with significant antibacterial properties .

Case Study: Benzothiazole Derivatives

Research focused on benzothiazole compounds revealed their potential as antitubercular agents. The synthesis of these compounds involved various chemical reactions aimed at enhancing their therapeutic profiles against tuberculosis .

Mecanismo De Acción

The mechanism by which Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate exerts its effects involves the inhibition of autophagosome-lysosome fusion. This inhibition is achieved by preventing the recruitment of syntaxin 17 to autophagosomes, thereby blocking the fusion process. The molecular targets and pathways involved include the SNARE complex and the autophagy-related proteins.

Comparación Con Compuestos Similares

Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate

Other thiourea derivatives

Uniqueness: Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is unique in its ability to specifically inhibit autophagosome-lysosome fusion without affecting other cellular processes. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.

Actividad Biológica

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of nitro and carboxamide groups enhances its pharmacological potential. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. This compound has been evaluated against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of thiazole derivatives, this compound exhibited significant activity against several cancer cell lines, including:

The results indicate that the compound effectively inhibits cell proliferation, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Testing

A study investigated the antibacterial efficacy of this compound against common pathogens:

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Antioxidant Activity

The antioxidant potential of thiazole compounds has been documented extensively. This compound has been evaluated for its ability to scavenge free radicals.

Case Study: DPPH Scavenging Assay

The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to measure the antioxidant capacity:

The compound demonstrated a concentration-dependent increase in antioxidant activity, indicating its potential use in mitigating oxidative stress-related diseases.

Propiedades

IUPAC Name |

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S2/c1-2-25-16(22)14-13(10-6-4-3-5-7-10)18-17(27-14)19-15(21)11-8-9-12(26-11)20(23)24/h3-9H,2H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSQVTPQHYDQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.